molecular formula C13H14ClN3O3 B3372556 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide CAS No. 923685-65-8

2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Cat. No.: B3372556
CAS No.: 923685-65-8
M. Wt: 295.72 g/mol
InChI Key: ASCOLXHIXNBOGE-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a chloroacetamide derivative featuring a substituted imidazolidinone core. The compound is commercially available (Santa Cruz Biotechnology, sc-342025) in quantities up to 1 g, indicating its relevance in research applications . Its core structure includes a 4-ethyl-4-phenylimidazolidin-2,5-dione moiety, which likely influences its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-2-13(9-6-4-3-5-7-9)11(19)17(12(20)15-13)16-10(18)8-14/h3-7H,2,8H2,1H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCOLXHIXNBOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the imidazolidinone ring. For instance, the reaction between 4-phenyl-2,5-dioxoimidazolidine and ethylamine under acidic conditions can yield the desired imidazolidinone intermediate.

    Chlorination: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the chloroacetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The imidazolidinone ring can be subjected to oxidation or reduction reactions, potentially altering the electronic properties and reactivity of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with various functional groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

    Oxidation and Reduction: Modified imidazolidinone derivatives with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity. Research indicates potential applications in:

  • Antimicrobial Agents : The imidazolidinone moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could lead to formulations aimed at treating chronic inflammatory diseases.

Material Science

In material science, 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide can be utilized for:

  • Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of polymers with specific mechanical and thermal properties.

Chemical Research

As a research chemical, it is used extensively in laboratories for:

  • Reagent Development : Its unique structure allows it to act as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of imidazolidinones demonstrated that modifications to the nitrogen and carbon backbone significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The presence of the chloro group was found to increase lipophilicity, improving membrane penetration.

Case Study 2: Polymer Applications

Research published in polymer chemistry journals highlighted the use of this compound as a cross-linker in polyurethane formulations. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional formulations.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity.

    Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing protein function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Properties Source
2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (Target) C₁₃H₁₄ClN₃O₃ (inferred) Ethyl (C₂H₅) ~295.7 Commercial availability Santa Cruz Biotech
2-Chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CID 3777620) C₁₂H₁₂ClN₃O₃ Methyl (CH₃) 281.7 Predicted CCS (Ų): [M+H]⁺ = 159.7 PubChem
2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6) C₁₀H₁₈ClNO Ethylcyclohexyl 203.7 XLogP3 = 2.8; High lipophilicity ECHEMI
2-Chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide (CAS 6761-07-5) C₁₁H₉ClN₂O₂ Quinazolinyl 236.7 Quinazoline core; potential kinase inhibition Supplier data

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Methyl Substitution (Target vs. CID 3777620): The ethyl group in the target compound increases its molecular weight by 14 g/mol compared to the methyl analog (CID 3777620). The methyl analog’s collision cross-section (CCS) for [M+H]⁺ is 159.7 Ų, suggesting a compact conformation in gas-phase analyses . Similar CCS values for the target compound would be expected, though experimental data are lacking.
  • Heterocyclic Core Variations: Imidazolidinone vs. Quinazoline (CAS 6761-07-5): The imidazolidinone core (Target) is a five-membered ring with two ketone groups, while the quinazoline derivative (CAS 6761-07-5) features a bicyclic structure with a nitrogen-rich aromatic system. Quinazolines are known for kinase inhibition and anticancer activity, whereas imidazolidinones are often explored for antimicrobial or anti-inflammatory applications . Imidazolidinone vs. Cyclohexyl (CAS 915924-28-6): The cyclohexyl derivative lacks the heterocyclic ring entirely, resulting in a simpler structure (C₁₀H₁₈ClNO) and higher predicted lipophilicity (XLogP3 = 2.8) . This suggests reduced polarity compared to the target compound, which may influence solubility and bioavailability.

Commercial and Research Relevance

  • The target compound is priced at $188/250 mg (Santa Cruz Biotechnology), reflecting its niche research use .
  • The methyl analog (CID 3777620) lacks patent or literature data, suggesting it is primarily a structural intermediate .

Biological Activity

2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, with the CAS number 923685-65-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C13H14ClN3O3
Molecular Weight 295.72 g/mol
CAS Number 923685-65-8
Solubility Slightly soluble in chloroform and methanol; soluble in DMSO

Analgesic Properties

Recent studies have indicated that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives of acetamide have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation pathways. The docking studies conducted on these compounds suggest a strong binding affinity to COX-1 and COX-2 enzymes, indicating potential as analgesic agents .

Antimicrobial Activity

Compounds with an acetamide nucleus have demonstrated various therapeutic properties, including antimicrobial effects. Research indicates that these compounds can exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The inhibition of COX enzymes is a primary mechanism through which analgesic and anti-inflammatory effects are achieved. Additionally, the compound's structural features may enhance its binding affinity and selectivity towards these targets .

Study Overview

A study focused on synthesizing derivatives of acetamide highlighted the analgesic efficacy of these compounds through in vivo models. The synthesized compound AKM-2 displayed significant analgesic responses comparable to diclofenac sodium, a standard analgesic drug. This suggests that similar compounds could be developed for therapeutic use .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and COX enzymes. These studies revealed that specific amino acid residues within the active site of COX enzymes are crucial for binding affinity. The findings from these studies are pivotal for understanding how modifications to the compound's structure can enhance its biological activity .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves a two-step process:

Chloroacetylation : React the amine precursor (e.g., 4-ethyl-4-phenylimidazolidine-2,5-dione) with chloroacetyl chloride (1.5 mol) in chloroform under cold (0–5°C), stirred conditions. Reaction completion is monitored via TLC .

Coupling and Cyclization : The intermediate is treated with a base (e.g., potassium carbonate) in DMF to facilitate nucleophilic substitution and cyclization. Solid products are precipitated by adding water and characterized via NMR, MS, and elemental analysis .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with key signals for the chloroacetamide moiety (e.g., δ ~4.2 ppm for CH2Cl) and imidazolidinone ring .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal XRD reveals dihedral angles (e.g., 80.7° between amide and phenyl groups) and hydrogen-bonding motifs .

Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for structural validation?

Methodological Answer:

Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify discrepancies in electron environments .

Dynamic NMR Studies : Probe temperature-dependent splitting to detect conformational flexibility, which XRD might miss due to static crystal packing .

Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹) and elemental analysis for stoichiometric validation .

Advanced: What strategies optimize reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace chloroform with dichloromethane for better solubility of intermediates, as demonstrated in analogous acetamide syntheses .
  • Catalyst Screening : Test bases like triethylamine (for faster kinetics) or DBU (for milder conditions) to minimize side reactions .
  • Process Control : Implement Design of Experiments (DoE) to model interactions between temperature, stoichiometry, and stirring rate. Central Composite Design (CCD) is effective for multivariate optimization .

Advanced: How can computational methods enhance reaction design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., activation energies for nucleophilic substitution) and identify transition states .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects or regioselectivity for functionalization of the imidazolidinone core .
  • Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map possible side products, guiding experimental prioritization .

Advanced: What are the challenges in evaluating the compound’s biological activity, and how are they addressed?

Methodological Answer:

  • Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve bioavailability in in vitro assays .
  • Target Selectivity : Perform molecular docking (AutoDock Vina) against homologous proteins (e.g., kinase isoforms) to predict off-target effects .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., imidazolidinone ring oxidation) .

Advanced: How to address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using 3D-QSAR models .

Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify trends obscured by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

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